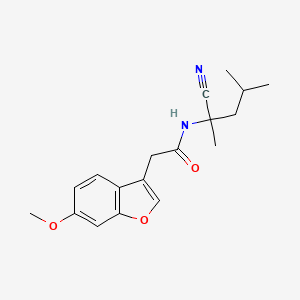
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EPM-102 or NSC 716970 and has been found to exhibit promising properties in various research applications. In
Wirkmechanismus
The mechanism of action of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is not fully understood. However, it has been reported to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has a significant impact on various biochemical and physiological processes. It has been reported to inhibit the activity of certain enzymes involved in cell growth and proliferation, induce apoptosis in cancer cells, and reduce the formation of new blood vessels in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the study of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide. One area of research is to explore its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another future direction is to investigate its potential use in the treatment of other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.
Conclusion:
In conclusion, N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide is a promising compound that has been studied for its potential use in various scientific research applications. Its potent anti-cancer activity and impact on various biochemical and physiological processes make it a promising candidate for the development of new anti-cancer drugs. However, further studies are needed to better understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide involves the reaction of 2-(methylthio)aniline with ethyl 3-bromo propionate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with oxalyl chloride to form the final product. This method has been reported to yield high purity and good yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide has been studied for its potential use in various scientific research applications. One of the most significant areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(3-ethoxypropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-19-10-6-9-15-13(17)14(18)16-11-7-4-5-8-12(11)20-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGNPPKKDKLCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=CC=CC=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-ethoxypropyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)

![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)


![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)
![6-Bromo-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2825056.png)